2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid
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Overview
Description
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is a complex organic compound with a unique structure that includes a hydroxy group, an octyloxy group, and diacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(octyloxy)propylamine with diacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and octyloxy groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(octyloxy)propyl octanoate
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Ethylenediaminetriacetic acid
Uniqueness
2,2’-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
184677-69-8 |
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Molecular Formula |
C15H29NO6 |
Molecular Weight |
319.39 g/mol |
IUPAC Name |
2-[carboxymethyl-(2-hydroxy-3-octoxypropyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO6/c1-2-3-4-5-6-7-8-22-12-13(17)9-16(10-14(18)19)11-15(20)21/h13,17H,2-12H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
XAYIMDIGLCQVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CN(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
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